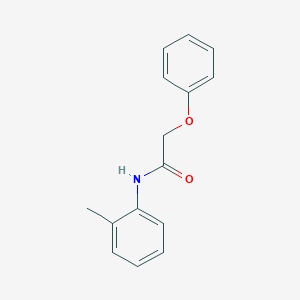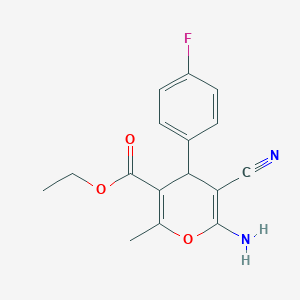![molecular formula C29H32N2O3 B377522 N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B377522.png)
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including aniline, cyclohexyl, and methoxyphenyl moieties, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Amination Reactions:
Cyclohexylation: The addition of the cyclohexyl group via Friedel-Crafts alkylation.
Methoxyphenylation: The incorporation of the methoxyphenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized compounds, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide: shares similarities with other benzamide derivatives and aniline-containing compounds.
N-(4-methoxyphenyl)benzamide: Lacks the cyclohexyl and dimethylanilino groups, resulting in different chemical properties.
N-{1-[(2,6-dimethylanilino)carbonyl]cyclohexyl}benzamide: Similar structure but without the methoxyphenyl group.
Uniqueness
The presence of both the cyclohexyl and methoxyphenyl groups in this compound imparts unique chemical properties, making it distinct from other related compounds
Eigenschaften
Molekularformel |
C29H32N2O3 |
|---|---|
Molekulargewicht |
456.6g/mol |
IUPAC-Name |
N-[1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C29H32N2O3/c1-21-11-10-12-22(2)26(21)30-28(33)29(19-8-5-9-20-29)31(24-15-17-25(34-3)18-16-24)27(32)23-13-6-4-7-14-23/h4,6-7,10-18H,5,8-9,19-20H2,1-3H3,(H,30,33) |
InChI-Schlüssel |
XQVRXKGSINQHJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(carbamoylamino)phenyl]acetamide](/img/structure/B377440.png)
![1-(4-chlorophenyl)-3-(1-{[(4-chlorophenyl)carbamoyl]amino}propan-2-yl)urea](/img/structure/B377444.png)






![propyl [(7-benzylidene-3-cyano-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B377455.png)
![N-(3-{2-[4-(dimethylamino)benzylidene]hydrazino}-3-oxo-1-phenylpropyl)benzamide](/img/structure/B377460.png)
![Ethyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B377462.png)
![N-[1-({2-[4-(dimethylamino)benzylidene]hydrazino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B377463.png)
![N-{1-[(2-cyclohexylidenehydrazino)carbonyl]-2-methylpropyl}benzamide](/img/structure/B377464.png)
